4-Methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S/c1-6-9(11(14)15)18-10(12-6)7-2-4-8(5-3-7)13(16)17/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWXKDQKIJAATO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218557 | |
| Record name | 4-Methyl-2-(4-nitrophenyl)-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15911-30-5 | |
| Record name | 4-Methyl-2-(4-nitrophenyl)-5-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15911-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-(4-nitrophenyl)-5-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401218557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of an acid catalyst to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
4-Methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Substituent Effects on the Phenyl Ring
The biological and physicochemical properties of thiazole-5-carboxylic acid derivatives are highly dependent on substituents at the 2-position phenyl ring. Key analogs include:
- Electron-Withdrawing Groups (EWGs): The nitro group in the target compound enhances electrophilicity, facilitating nucleophilic substitution reactions. In contrast, the trifluoromethyl group (in ) offers stronger electron withdrawal and metabolic stability due to fluorine’s inductive effects.
- Halogen Substitutions: The chloro substituent (in ) provides moderate electron withdrawal but may reduce bioavailability compared to nitro derivatives.
Physicochemical and Analytical Properties
- Solubility: Carboxylic acid derivatives generally exhibit poor solubility in nonpolar solvents. Amide derivatives (e.g., ) show improved solubility due to hydrogen-bonding capabilities.
- Thermal Stability: The trifluoromethyl-substituted analog has a high melting point (237–238°C), suggesting enhanced crystallinity compared to the nitro-substituted compound .
- Characterization: All analogs are characterized using NMR, FT-IR, and HRMS, with distinct spectral signatures for substituents (e.g., nitrile peaks at ~2255 cm⁻¹ in intermediates ).
Biological Activity
4-Methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid (CAS: 22168-29-2) is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a thiazole ring, a carboxylic acid group, and a nitrophenyl substituent. The thiazole moiety is known for its significant role in medicinal chemistry, particularly in the development of pharmaceuticals with antitumor, anti-inflammatory, and antioxidant properties.
Chemical Structure
The molecular formula of this compound is . Its structure can be represented as follows:
Antitumor Activity
Thiazole derivatives, including this compound, have shown promising antitumor properties. Studies indicate that compounds containing the thiazole ring exhibit cytotoxic effects against various cancer cell lines. For instance, research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and cell cycle arrest1.
Table 1: Antitumor Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | A-431 | 1.98 | Apoptosis induction |
| Compound B | Jurkat | 1.61 | Cell cycle arrest |
| This compound | Various | TBD | TBD |
Antioxidant Activity
The antioxidant potential of thiazole derivatives is well-documented. Research indicates that these compounds can scavenge free radicals and reduce oxidative stress markers in biological systems. For example, studies have shown that certain thiazole derivatives enhance the activity of endogenous antioxidants like glutathione and catalase23. This property is particularly relevant in the context of diseases associated with oxidative stress, such as diabetes and cardiovascular disorders.
Anti-inflammatory Effects
In addition to their antioxidant capabilities, thiazole derivatives have demonstrated anti-inflammatory effects in various experimental models. The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in tissues affected by chronic inflammatory conditions2. This suggests potential therapeutic applications for inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Evidence Level | References |
|---|---|---|
| Antitumor | Significant | |
| Antioxidant | Well-established | |
| Anti-inflammatory | Emerging evidence |
Case Studies
Several studies have investigated the pharmacological effects of thiazole derivatives in animal models. One notable study involved the administration of a related thiazole compound to diabetic rats induced with streptozotocin (STZ). The results indicated significant improvements in glucose metabolism, lipid profiles, and reductions in inflammatory markers2. Histopathological examinations further confirmed the protective effects on pancreatic and hepatic tissues.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted thioureas with α-halo ketones or esters. For example, ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate (a structural analog) was synthesized using ethanol as a solvent under reflux, followed by slow evaporation for crystallization . Key variables include temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reactants. Yields are often optimized by controlling the rate of intermediate formation, as rapid cyclization can lead to impurities.
Q. Which spectroscopic techniques are most effective for characterizing the nitro and carboxylic acid functional groups in this compound?
- Methodological Answer :
- FTIR : The nitro group (NO₂) exhibits strong asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹, respectively. The carboxylic acid (COOH) shows a broad O-H stretch at ~2500–3000 cm⁻¹ and a C=O stretch at ~1700 cm⁻¹ .
- ¹H/¹³C NMR : The aromatic protons of the 4-nitrophenyl group appear as a doublet (J ≈ 8–9 Hz) in the δ 7.5–8.5 ppm range. The thiazole ring protons resonate near δ 7.0–7.5 ppm, while the carboxylic acid proton is typically absent due to exchange broadening in DMSO-d₆ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
